

An In-Depth Technical Guide to 2,8-Dibromodibenzothiophene: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: **2,8-Dibromodibenzothiophene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,8-dibromodibenzothiophene**, a key building block in the development of advanced organic electronic materials. This document details its chemical structure, IUPAC numbering system, physicochemical properties, synthesis, and reactivity.

Chemical Structure and Numbering System

2,8-Dibromodibenzothiophene is a symmetrical aromatic compound consisting of a central thiophene ring fused with two benzene rings, with bromine atoms substituted at the 2 and 8 positions. The IUPAC numbering of the dibenzothiophene core starts from a carbon atom adjacent to the sulfur and proceeds around the rings.

The chemical structure and the IUPAC numbering system for the parent dibenzothiophene molecule are illustrated below. In **2,8-dibromodibenzothiophene**, the bromine atoms are attached to carbons 2 and 8.

Caption: IUPAC numbering of the dibenzothiophene core.

Physicochemical Properties

A summary of the key physicochemical properties of **2,8-dibromodibenzothiophene** is provided in the table below.

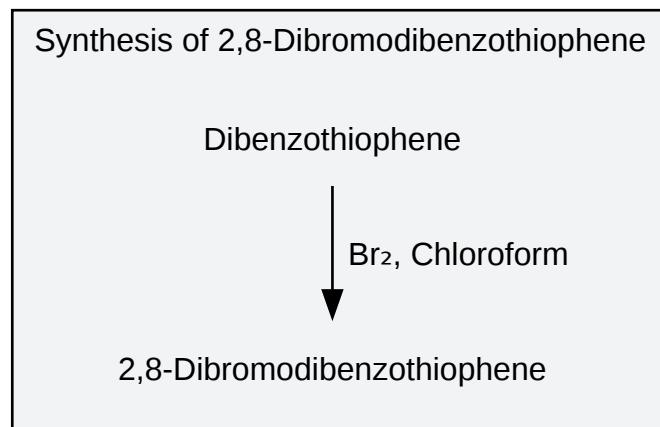
Property	Value	Reference
Chemical Formula	$C_{12}H_6Br_2S$	[1]
IUPAC Name	2,8-dibromodibenzothiophene	[1]
CAS Number	31574-87-5	[2]
Molecular Weight	342.05 g/mol	[2]
Appearance	White to off-white powder/crystals	[2]
Melting Point	226 °C	[2]
Purity	>99% (HPLC)	[2]

Experimental Protocols

Synthesis of 2,8-Dibromodibenzothiophene

The most common method for the synthesis of **2,8-dibromodibenzothiophene** is through the electrophilic bromination of dibenzothiophene.[\[2\]](#)

Reaction Scheme:



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Caption: Synthesis of **2,8-dibromodibenzothiophene**.

Representative Experimental Protocol:

- Materials: Dibenzothiophene, Bromine (Br_2), Chloroform (CHCl_3).
- Procedure:
 - Dissolve dibenzothiophene in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
 - Cool the solution in an ice bath.
 - Slowly add a solution of bromine in chloroform to the cooled dibenzothiophene solution with constant stirring. The addition rate should be controlled to maintain the reaction temperature.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the completion of the reaction.
 - Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.
 - Separate the organic layer and wash it with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **2,8-dibromodibenzothiophene** is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to yield a white to off-white crystalline solid.[\[2\]](#)

Quantitative Structural Data

Precise experimental data on the bond lengths and bond angles for **2,8-dibromodibenzothiophene** are not readily available in the surveyed literature. Such data is typically obtained from single-crystal X-ray diffraction studies, and a crystallographic information file (CIF) for this specific compound was not found.

For reference, the table below provides the bond lengths and angles for the parent molecule, dibenzothiophene, which forms the core of **2,8-dibromodibenzothiophene**. The introduction of bromine atoms at the 2 and 8 positions would be expected to cause minor perturbations to these values.

Table of Bond Lengths and Angles for Dibenzothiophene

Bond	Length (Å)	Angle	Degrees (°)
C-S	1.740	C-S-C	91.5
C-C (thiophene)	1.409		
C-C (benzene)	1.37-1.41		
C-H	~1.09		

Note: These are typical values for dibenzothiophene and may vary slightly depending on the experimental method.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra for **2,8-dibromodibenzothiophene** were not found in the searched literature. However, based on the structure, the following characteristic signals would be expected:

- ¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the symmetry of the molecule, a simplified set of signals corresponding to the protons at the 1, 3, 4, 6, 7, and 9 positions would be anticipated.
- ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the dibenzothiophene backbone. The carbons attached to the bromine atoms (C-2 and C-8)

would be expected to show a characteristic shift due to the electronegativity of the bromine.

Mass Spectrometry (MS)

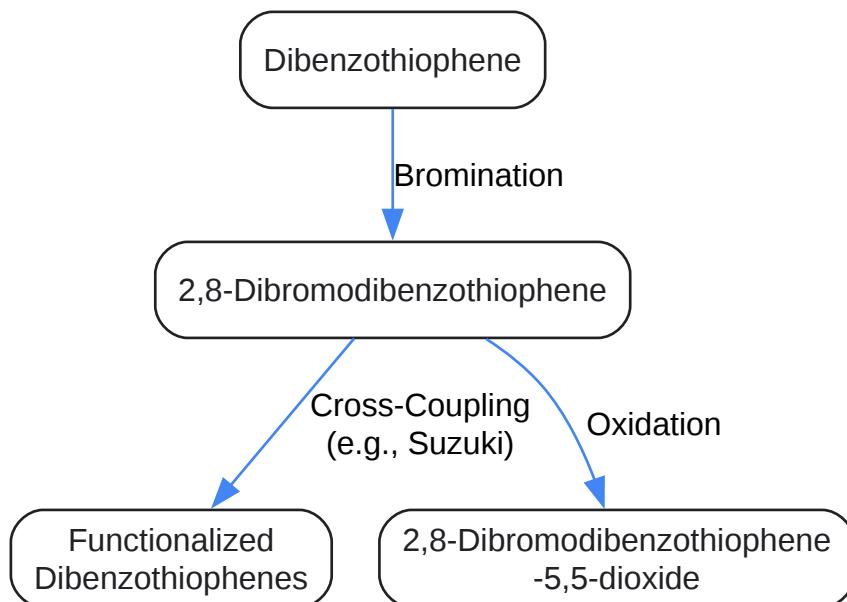
The mass spectrum of **2,8-dibromodibenzothiophene** would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms.^[1] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M^+) would appear as a cluster of three peaks at m/z values corresponding to $[C_{12}H_6^{79}Br_2S]^+$, $[C_{12}H_6^{79}Br^{81}BrS]^+$, and $[C_{12}H_6^{81}Br_2S]^+$, with relative intensities of approximately 1:2:1. The most abundant peak in this cluster would be at m/z corresponding to the ion with one ⁷⁹Br and one ⁸¹Br.

Reactivity and Applications

2,8-Dibromodibenzothiophene is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bonds. These positions are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of functional groups.

A significant reaction of the dibenzothiophene core is the oxidation of the sulfur atom.

Treatment with an oxidizing agent like hydrogen peroxide can convert the sulfide to a sulfone (**2,8-dibromodibenzothiophene-5,5-dioxide**).^[3] This transformation alters the electronic properties of the molecule, making it more electron-deficient.



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Caption: Key reactions of **2,8-dibromodibenzothiophene**.

The ability to functionalize the 2 and 8 positions and to modify the electronic nature of the core through oxidation makes **2,8-dibromodibenzothiophene** and its derivatives highly valuable in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.[2]

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